N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine hydrobromide
Overview
Description
N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine hydrobromide is a chemical compound that belongs to the class of cyclopentylamines. It is also known as Ro 4-1284 and has been extensively studied for its potential therapeutic applications. The compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Analytical Characterization
- A study focused on the analytical characterization of new amphetamine-type designer drugs, including N-(ortho-methoxybenzyl)amines, provided detailed mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data. This research aids in the identification and analysis of these compounds (Westphal, Girreser, & Waldmüller, 2016).
Metabolism Studies
- In the context of metabolism, a study investigated the metabolic profile of similar compounds in various models, including rats and human liver microsomes. This research helps understand the biotransformation pathways of these substances (Šuláková et al., 2021).
Receptor Interaction Profiles
- Research on receptor binding profiles of N-2-methoxybenzyl-phenethylamines has been conducted, comparing them with their analogs and other substances like LSD. Such studies are crucial for understanding the pharmacological properties and potential therapeutic applications of these compounds (Rickli et al., 2015).
Synthesis and Chemical Properties
- Several studies focus on the synthesis of related compounds and their chemical properties. For instance, research on p-Methoxybenzyl-substituted N-heterocyclic carbene-silver complexes discussed their synthesis and potential applications, including antibacterial activity (Patil et al., 2010).
Potential Medical Applications
- Research on the anti-asthmatic activity of phenolic compounds, which have structural similarities to N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine hydrobromide, suggests potential therapeutic applications in treating asthma and other respiratory conditions (Jang, Lee, & Kim, 2010).
properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]cyclopentanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.BrH/c1-3-18-15-10-12(8-9-14(15)17-2)11-16-13-6-4-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABNSYFRMHOMCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCC2)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1609400-11-4 | |
Record name | Benzenemethanamine, N-cyclopentyl-3-ethoxy-4-methoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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